molecular formula C29H40N8O8 B1608800 Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide CAS No. 77220-80-5

Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide

Cat. No. B1608800
CAS RN: 77220-80-5
M. Wt: 628.7 g/mol
InChI Key: VVLVMZUTZYDQNL-UHFFFAOYSA-N
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Description

“Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide” is a chemical compound with the molecular formula C29H40N8O8 . It is a main product offered by BOC Sciences . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide” is represented by the molecular formula C29H40N8O8 . Its InChI string is InChI=1S/C29H40N8O8/c1-29(2,3)45-28(41)36-23(18-44-17-19-8-5-4-6-9-19)25(39)33-16-24(38)35-22(10-7-15-32-27(30)31)26(40)34-20-11-13-21(14-12-20)37(42)43/h4-6,8-9,11-14,22-23H,7,10,15-18H2,1-3H3,(H,33,39)(H,34,40)(H,35,38)(H,36,41)(H4,30,31,32) .


Physical And Chemical Properties Analysis

“Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide” has a molecular weight of 628.68 . The compound should be stored at -20°C .

Scientific Research Applications

Enzymatic Synthesis and Applications

Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide, as a part of various peptide sequences, has been utilized in enzymatic synthesis. For instance, it was involved in the synthesis of Ac-Tyr-Ile-Gly-Ser-Arg-OH and its derivatives, showcasing its role in organic solvent reactions using specific enzymes sorbed on macroporous silica (Terent'eva, Voyushina, & Stepanov, 1995).

Peptide Synthesis for Catalytic Applications

In the context of catalytic reactions, compounds including Boc-Asp-βAla-Gly-Ser-βAla-Gly-His-βAla-Gly-OEt were synthesized as catalysts in hydrolytic reactions. This demonstrates the role of Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide in forming peptides that act as catalysts in specific chemical reactions (Nishi & Nakajima, 1982).

Preparation of p-Nitroanilides of Amino Acids

A series of p-nitroanilides of amino acids, including Boc-protected variants, were prepared for various applications, highlighting the utility of Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide in preparing derivatives for specific biochemical applications (Noda, Oda, Sato, & Yoshida, 2009).

In Peptide Nucleic Acid Synthesis

The compound also finds use in the synthesis of peptide nucleic acid monomers, indicating its relevance in the field of genetic research and molecular biology (Wojciechowski & Hudson, 2008).

Role in Synthesis of Peptide Fragments

It is also instrumental in the synthesis of peptide fragments like Phe-Lys-Leu-Gly-Gly-Arg-Asp-Ser-Arg-Ser-Gly-Ser-Pro-OH, which are significant in studying proteins like myelin basic protein (Pasaribu, 1980).

Blood Coagulation Studies

In blood coagulation research, tripeptide 4-nitroanilide substrates, where Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide can be a part, are used to map the S3 subsite of several serine proteases, contributing to our understanding of blood coagulation mechanisms (Cho et al., 1984).

Synthesis of Dehydroamino Acids

The synthesis of dehydroamino acids starting from Boc-protected compounds illustrates another area where Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide ispotentially relevant. These dehydroamino acids play a crucial role in various biochemical processes and the synthesis of bioactive molecules (Nagano & Kinoshita, 2000).

Development of Pseudopeptides

Research on the development of pseudopeptides, where Boc-protected Phe-Gly dipeptidomimetics were synthesized, indicates the application of Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide in creating bioactive compounds and pharmaceutical research (Borg et al., 1999).

Methodology in Peptide Synthesis

Studies on the methodology of peptide synthesis, like the synthesis of benzyl O-benzyl-L-serinate hydrochloride, shed light on the practical applications of Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide in synthesizing complex peptides (Yang Da-cheng, 2003).

Enzyme Studies in Marine Biology

In marine biology, enzymes extracted from seaweed and utilizing Boc-protected peptides as substrates have been studied, illustrating the compound's utility in understanding marine biological processes (Kadokami et al., 1990).

Peptide Synthesis in Organic Media

Boc-protected peptides are used in organic media for peptide synthesis, indicating the broader application of Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide in chemical synthesis processes (Belyaeva et al., 2005).

properties

IUPAC Name

tert-butyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylmethoxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N8O8/c1-29(2,3)45-28(41)36-23(18-44-17-19-8-5-4-6-9-19)25(39)33-16-24(38)35-22(10-7-15-32-27(30)31)26(40)34-20-11-13-21(14-12-20)37(42)43/h4-6,8-9,11-14,22-23H,7,10,15-18H2,1-3H3,(H,33,39)(H,34,40)(H,35,38)(H,36,41)(H4,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLVMZUTZYDQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401294
Record name Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide

CAS RN

77220-80-5
Record name Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Li, JM Wu, LF Zhang, YZ Zhang, H Feng - Biochimie, 2010 - Elsevier
A putative gene encoding proline iminopeptidase (PchPiPA) was cloned from Phanerochaete chrysosporium BKM-F-1767 by RT-PCR and expressed successfully in Escherichia coli. …
Number of citations: 26 www.sciencedirect.com
MY Wan, HY Wang, YZ Zhang, H Feng - Applied biochemistry and …, 2009 - Springer
An alkaline protease (DHAP) from Bacillus pumilus has shown great potential in hide dehairing. To get better insights on its catalytic properties for application, the substrate specificity …
Number of citations: 53 link.springer.com
HA Carlson, KM Masukawa, K Rubins… - Journal of medicinal …, 2000 - ACS Publications
We present the first receptor-based pharmacophore model for HIV-1 integrase. The development of “dynamic” pharmacophore models is a new method that accounts for the inherent …
Number of citations: 346 pubs.acs.org

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